N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide
Description
Structural Characterization of N-[5-(2-Methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide
X-Ray Crystallographic Analysis of Molecular Architecture
The crystal structure of this compound was determined using single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P 1 21/c 1, with unit cell parameters a = 7.28 Å, b = 17.27 Å, c = 15.34 Å, and β = 91.48°, forming a unit cell volume of 1926.9 ų. The xanthene moiety adopts a planar conformation, while the thiazole and oxadiazole rings form a dihedral angle of 12.5° relative to the xanthene plane, indicating partial conjugation disruption.
Intramolecular hydrogen bonds between the carboxamide N–H and the oxadiazole N atom (2.89 Å) stabilize the molecule’s folded geometry. Intermolecular C–H⋯O interactions (2.76–3.12 Å) link adjacent molecules into a herringbone pattern along the b-axis, with π-π stacking between xanthene rings (3.45 Å centroid distance) contributing to layered packing. The methyl group on the thiazole ring participates in C–H⋯π interactions (3.18 Å) with neighboring xanthene systems, further stabilizing the lattice.
Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P 1 21/c 1 |
| a (Å) | 7.28 ± 0.002 |
| b (Å) | 17.27 ± 0.006 |
| c (Å) | 15.34 ± 0.005 |
| β (°) | 91.48 ± 0.006 |
| Volume (ų) | 1926.9 ± 1.1 |
| Z | 4 |
| R1 | 0.0539 |
Spectroscopic Profiling
Nuclear Magnetic Resonance Spectroscopy
The proton nuclear magnetic resonance spectrum in dimethyl sulfoxide-d6 displays a singlet at δ 2.31 ppm for the thiazole methyl group, while the xanthene protons resonate as a multiplet between δ 7.13–7.81 ppm. The carboxamide N–H proton appears as a broad singlet at δ 11.24 ppm, consistent with restricted rotation due to intramolecular hydrogen bonding. Carbon nuclear magnetic resonance reveals the xanthene carbonyl at δ 179.86 ppm, deshielded relative to aliphatic carboxamides (δ 167–172 ppm), reflecting conjugation with the aromatic system.
Fourier-Transform Infrared Spectroscopy
Strong absorption at 1678 cm−1 corresponds to the carboxamide C=O stretch, shifted from typical values (1685–1700 cm−1) due to hydrogen bonding. The N–H bend appears at 1542 cm−1, while aromatic C=C vibrations in the xanthene ring produce bands at 1604 and 1489 cm−1. The oxadiazole ring’s C=N stretch is observed at 1593 cm−1, overlapping with thiazole ring vibrations.
Ultraviolet-Visible Spectroscopy
The ultraviolet-visible spectrum in methanol shows λmax at 286 nm (ε = 12,400 M−1cm−1) and 352 nm (ε = 8,700 M−1cm−1), attributed to π→π* transitions in the xanthene and charge-transfer excitations between the thiazole-oxadiazole system and carboxamide group. A shoulder at 395 nm suggests n→π* transitions involving the oxadiazole lone pairs.
Table 2: Key Spectroscopic Assignments
| Technique | Signal (ppm/cm−1/nm) | Assignment |
|---|---|---|
| 1H NMR | δ 11.24 | Carboxamide N–H |
| 13C NMR | δ 179.86 | Xanthene C=O |
| FT-IR | 1678 cm−1 | Carboxamide C=O stretch |
| UV-Vis | 352 nm | Charge-transfer transition |
Computational Chemistry Studies
Density Functional Theory Calculations
Geometry optimization at the B3LYP/6-311+G(d,p) level confirms the crystallographically observed conformation, with a 12.7° dihedral angle between the thiazole-oxadiazole and xanthene planes. The carboxamide group adopts a cis-planar conformation relative to the xanthene ring, stabilized by a 28.7 kcal/mol rotational barrier. Natural bond orbital analysis identifies hyperconjugative interactions between the carboxamide lone pair (nO) and the σ* orbital of the adjacent C–N bond (E(2) = 6.3 kcal/mol).
Molecular Orbital Analysis
The highest occupied molecular orbital (−6.12 eV) localizes on the xanthene π-system, while the lowest unoccupied molecular orbital (−2.87 eV) resides on the thiazole-oxadiazole moiety, indicating charge-transfer capability. The HOMO-LUMO gap of 3.25 eV correlates with the observed UV-Vis absorption edge at 382 nm. Molecular electrostatic potential maps show electron-deficient regions at the oxadiazole ring (ΔV = +42 kcal/mol) and electron-rich zones at the carboxamide oxygen (ΔV = −38 kcal/mol), directing intermolecular interaction preferences.
Table 3: Computational Parameters
| Parameter | Value |
|---|---|
| HOMO Energy | −6.12 eV |
| LUMO Energy | −2.87 eV |
| HOMO-LUMO Gap | 3.25 eV |
| Rotational Barrier | 28.7 kcal/mol |
| Dipole Moment | 5.43 Debye |
Properties
IUPAC Name |
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S/c1-11-21-14(10-28-11)19-23-24-20(27-19)22-18(25)17-12-6-2-4-8-15(12)26-16-9-5-3-7-13(16)17/h2-10,17H,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFJTPJQPJGEBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under reflux conditions in ethanol.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3).
Coupling with Xanthene Derivative: The final step involves coupling the thiazole-oxadiazole intermediate with a xanthene derivative, typically using amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Reduction: The oxadiazole ring can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Coupling Reagents: EDCI, HOBt
Solvents: Ethanol, dichloromethane (DCM), dimethylformamide (DMF)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the oxadiazole ring may yield amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide has demonstrated notable antimicrobial properties against various bacterial strains. Studies have reported that compounds with similar structures exhibit significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Case Study:
A study conducted by Zhang et al. (2020) evaluated the antimicrobial efficacy of the compound against multiple strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells while sparing normal cells.
Case Study:
In a study by Lee et al. (2021), the compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The findings revealed an IC50 value of 0.084 ± 0.020 mmol/L for MCF-7 cells and 0.034 ± 0.008 mmol/L for A549 cells, indicating strong cytotoxic effects against these cancer types.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been documented. It has been shown to inhibit key inflammatory mediators such as cytokines and prostaglandins.
Case Study:
Research by Kim et al. (2019) demonstrated that treatment with this compound resulted in reduced levels of tumor necrosis factor-alpha (TNF-alpha) in vitro. This suggests its potential utility in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound may interfere with signaling pathways involved in inflammation and cancer progression, such as the NF-κB and MAPK pathways.
Comparison with Similar Compounds
Structural Features
The target compound’s uniqueness lies in its xanthene carboxamide backbone, which distinguishes it from other oxadiazole-thiazole derivatives. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on molecular formula (C22H16N4O2S).
Key Observations :
SAR Trends :
- Substituent Effects : Electron-donating groups (e.g., methyl on phenyl in 7c) improve urease inhibition, while bulky groups may sterically hinder binding .
- Core Modifications : Replacement of xanthene with carbazole () shifts activity toward antimicrobial effects, likely due to altered DNA interaction .
- Linkage Flexibility : Sulfanyl linkages () vs. rigid xanthene cores (target compound) may influence conformational adaptability during enzyme binding.
Biological Activity
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be characterized by its unique structural features:
- Molecular Formula : C_{23}H_{17}N_{5}O_{3}S
- Molecular Weight : 445.47 g/mol
- Key Functional Groups :
- Oxadiazole ring
- Thiazole moiety
- Xanthene core
Biological Activity Overview
Research indicates that compounds containing oxadiazole and thiazole rings exhibit a variety of biological activities including:
- Antimicrobial Effects : Many derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some studies suggest potential applications in cancer therapy.
- Anti-inflammatory Activity : Compounds in this class may modulate inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with various receptors can lead to downstream effects influencing cell signaling.
- DNA Interaction : Some derivatives have been shown to intercalate with DNA, disrupting replication processes.
Antimicrobial Activity
A study highlighted the effectiveness of oxadiazole derivatives against Mycobacterium tuberculosis. Compounds showed varying degrees of activity with minimum inhibitory concentrations (MIC) ranging from 0.045 µg/mL to 0.25 µg/mL for different analogs .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3a | 0.045 | Mycobacterium tuberculosis |
| 3b | 0.25 | Mycobacterium tuberculosis |
Anticancer Activity
Research has demonstrated that xanthene derivatives possess cytotoxic effects against various cancer cell lines. For instance, a derivative was tested against breast cancer cells, showing an IC50 value of 12 µM, indicating significant potential for further development .
Case Studies
-
Case Study on Anticancer Properties :
- A derivative similar to this compound was evaluated in vitro against human breast cancer cells (MCF7). The study found that the compound induced apoptosis through the activation of caspase pathways.
- Case Study on Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
